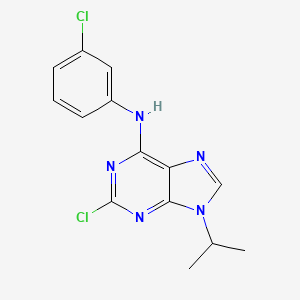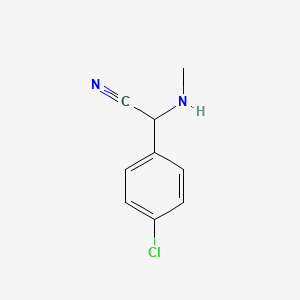
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile
Übersicht
Beschreibung
The compound "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" is structurally related to various nitrile compounds that have been the subject of recent research. While the exact compound is not directly studied in the provided papers, they do offer insights into similar compounds with chlorophenyl and amino acetonitrile groups. For instance, the diastereoisomers discussed in the first paper involve a chloro-quinolyl and a methoxyphenyl ethylamino acetonitrile, which share some structural similarities with the target compound . The second paper describes a co-crystal involving a chlorophenyl group and a dihydrobenzoquinoline carbonitrile, which also bears resemblance to the chlorophenyl and nitrile functionalities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenylsulfinyl acetonitrile with aldehydes in the presence of piperidine in acetonitrile, as described in the third paper . This method could potentially be adapted for the synthesis of "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" by choosing appropriate starting materials and reaction conditions that would introduce the methylamino group to the acetonitrile moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" has been analyzed in the context of diastereoisomers and co-crystals. The first paper provides details on bond distances, angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of such molecules . The second paper discusses the buckling of the fused-ring system and the dihedral angles between aromatic rings and chlorophenyl substituents . These structural analyses are essential for predicting the behavior and reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored, particularly the formation of optically active 4-hydroxyalk-2-enenitriles from reactions involving chlorophenylsulfinyl acetonitrile . This suggests that "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" could also participate in reactions that lead to optically active products or could be used as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
Although the exact physical and chemical properties of "2-(4-Chlorophenyl)-2-(methylamino)acetonitrile" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystal packing and hydrogen-bond interactions described in the first paper and the hydrogen-bonded dimers in the second paper suggest that similar intermolecular forces might influence the physical properties, such as solubility and melting point, of the compound . Additionally, the presence of the chlorophenyl group could affect the compound's reactivity and electronic properties.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
One of the prominent applications of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile is in chromatography. A study by Corbin, Schwartz, and Keeney (1960) utilized acetonitrile as a stationary phase in liquid-liquid partition chromatography. This method was effective for separating certain hydrazones, demonstrating the utility of acetonitrile derivatives in chromatographic analysis (Corbin, Schwartz, & Keeney, 1960).
Chemical Reactions and Synthesis
In chemical synthesis, the compound has been involved in various reactions. For instance, Hirota et al. (1978) described the reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide, leading to the formation of enamines and aminopyrimidines. This highlights the role of chlorophenyl acetonitrile derivatives in synthesizing complex organic compounds (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
Pharmacological Research
De Vos et al. (1999) explored the liquid chromatographic determination of a structurally related compound in plasma and tissues. Although this study did not specifically focus on 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile, it demonstrates the broader relevance of chlorophenyl compounds in pharmacological and biochemical research (De Vos, Dumont, Santens, Slegers, Dierckx, & De Reuck, 1999).
Photocyclization Processes
In the field of photochemistry, Arai et al. (1991) investigated the photocyclization of related chlorophenyl compounds. The study produced new benzoquinolizinium salts, illustrating the potential of chlorophenyl acetonitrile derivatives in photochemical reactions (Arai, Tabuchi, Arai, Yamagishi, & Hida, 1991).
Environmental Chemistry
Favaro et al. (2008) utilized acetonitrile in a method for the extraction and analysis of chlorophenols in leather. While not directly involving 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile, this research underscores the importance of acetonitrile and its derivatives in environmental chemistry (Favaro, De Leo, Pastore, Magno, & Ballardin, 2008).
Metal-based Chemotherapy
Navarro et al. (2000) explored the synthesis of copper and gold complexes with related chlorophenyl compounds, aiming to develop new metal-based chemotherapies against tropical diseases. This study indicates the potential of chlorophenyl acetonitrile derivatives in the development of novel therapeutic agents (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPKCANQNHTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



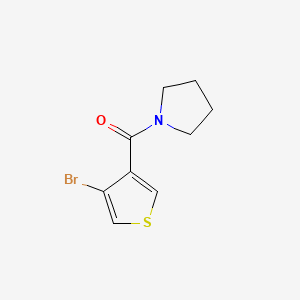
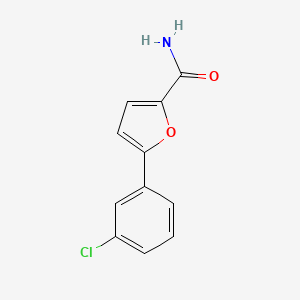




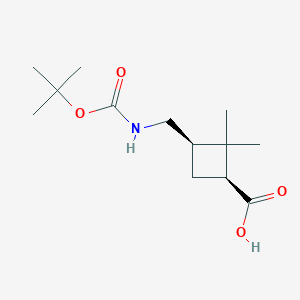
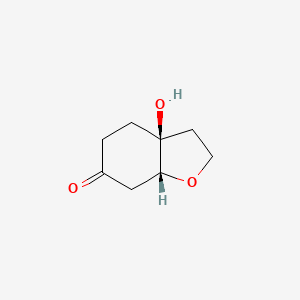
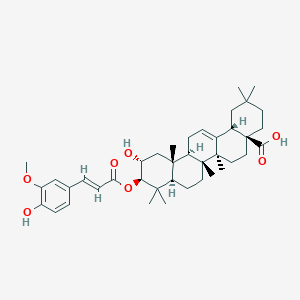
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
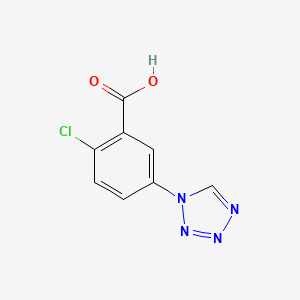
![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

